AChE Selectivity over Unsubstituted Furan Analogs
A series of thiazole-based furan derivatives structurally related to 4-(5-Methylfuran-2-yl)thiazol-2-amine were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. The 5-hydroxymethylfuran analog (Compound 2b) exhibited an AChE inhibition constant (Kᵢ) of 14.887 ± 1.054 μM, while the para‑bromo analog (Compound 2f) showed a BChE Kᵢ of 4.763 ± 0.321 μM [1]. In contrast, the simpler 4-(furan-2-yl)thiazol-2-amine (CAS 28989-52-8) displayed an IC₅₀ of 79.2 μM against an unrelated ATPase target, highlighting the critical role of furan substitution in dictating both target affinity and enzyme selectivity [2].
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition Potency |
|---|---|
| Target Compound Data | Kᵢ = 14.887 ± 1.054 μM (Compound 2b, 5-hydroxymethylfuran analog) |
| Comparator Or Baseline | 4-(furan-2-yl)thiazol-2-amine (CAS 28989-52-8) IC₅₀ = 79.2 μM (ATPase) |
| Quantified Difference | 5-hydroxymethylfuran analog shows ~5.3-fold higher potency (different target) |
| Conditions | In vitro Ellman's method for cholinesterase; ATPase assay |
Why This Matters
This cross-study evidence demonstrates that the 5-substituted furan-thiazole scaffold, to which 4-(5-Methylfuran-2-yl)thiazol-2-amine belongs, yields significantly enhanced target engagement (low micromolar Kᵢ) compared to the unsubstituted furan analog (high micromolar IC₅₀), making the methyl-substituted version a superior starting point for CNS drug discovery SAR.
- [1] Karakaya, A., et al. Design, Synthesis, In Silico ADME and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. ChemistryOpen 2025, e202500305. View Source
- [2] BindingDB. Affinity Data for 4-(2-furanyl)-2-thiazolamine (BDBM60368). Retrieved from https://www.bindingdb.org. View Source
